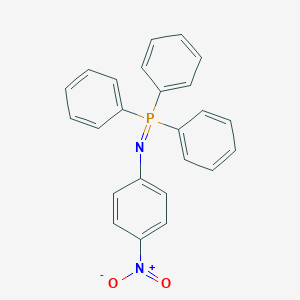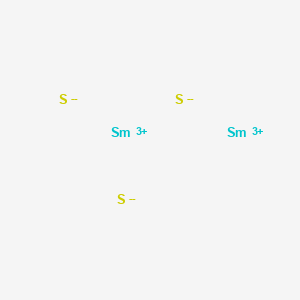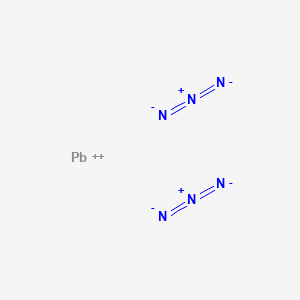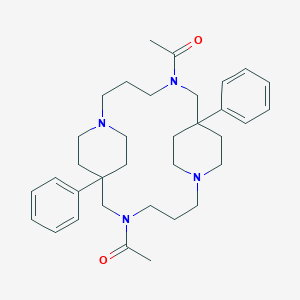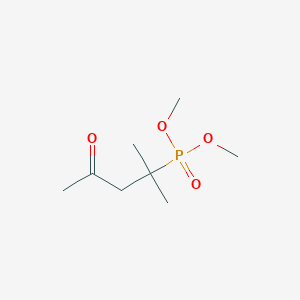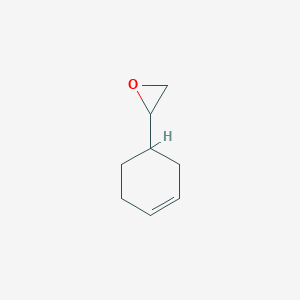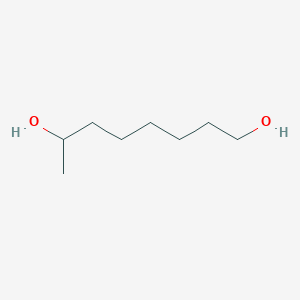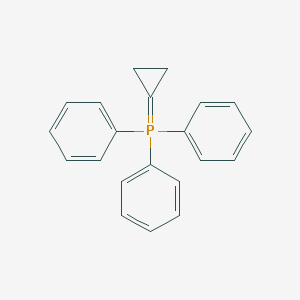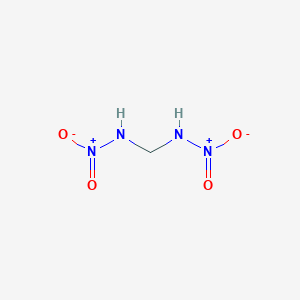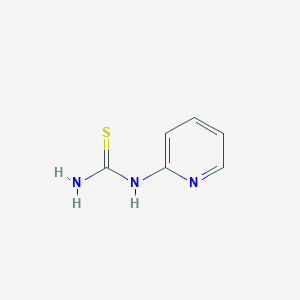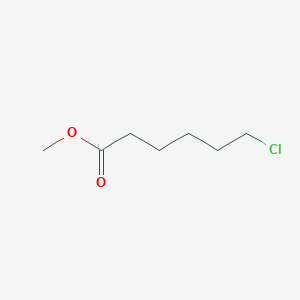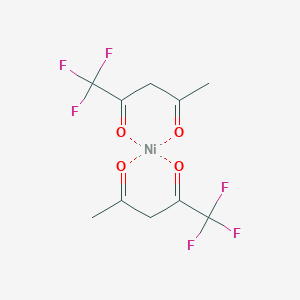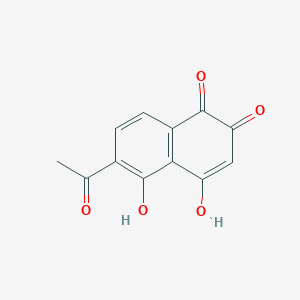
6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione (ADND) is a chemical compound that has been extensively studied for its potential applications in scientific research. ADND is a naphthoquinone derivative that exhibits unique chemical properties, making it a valuable tool for a variety of research applications. In
Mechanism Of Action
The mechanism of action of 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione involves its ability to generate reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to DNA, proteins, and lipids in cells. 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione induces the generation of ROS, leading to oxidative stress and ultimately apoptosis in cancer cells. 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division.
Biochemical And Physiological Effects
6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anti-cancer activity, 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione has been shown to exhibit anti-inflammatory and antioxidant activity. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics.
Advantages And Limitations For Lab Experiments
6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione has several advantages as a research tool. It is relatively easy to synthesize, and it exhibits potent anti-cancer activity in various cancer cell lines. However, there are also some limitations associated with the use of 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione in lab experiments. For example, it can be toxic to normal cells at high concentrations, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione. One area of research is the development of novel derivatives of 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione with improved potency and selectivity for cancer cells. Another area of research is the investigation of the mechanism of action of 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione, particularly its ability to induce the generation of ROS in cells. Finally, there is a need for further studies to evaluate the safety and efficacy of 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione in animal models and clinical trials.
In conclusion, 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione is a valuable tool for scientific research, with potential applications in cancer research, anti-inflammatory and antioxidant activity, and drug metabolism. Its mechanism of action involves the generation of ROS and inhibition of topoisomerase II activity. While it has several advantages as a research tool, there are also limitations associated with its use. Future research on 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione should focus on the development of novel derivatives, investigation of its mechanism of action, and evaluation of its safety and efficacy in animal models and clinical trials.
Synthesis Methods
The synthesis of 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione involves the reaction of 1,2-naphthoquinone with acetic anhydride in the presence of a catalyst. The resulting product is purified through a series of chromatography steps to obtain pure 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione. The synthesis method has been optimized to yield high purity and high yield of 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione.
Scientific Research Applications
6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione has been extensively studied for its potential applications in scientific research. One of the key applications of 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione is in the field of cancer research. 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione has been shown to exhibit potent anti-cancer activity in various cancer cell lines. It works by inducing apoptosis, a process of programmed cell death, in cancer cells. 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
properties
CAS RN |
13378-90-0 |
|---|---|
Product Name |
6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione |
Molecular Formula |
C12H8O5 |
Molecular Weight |
232.19 g/mol |
IUPAC Name |
6-acetyl-4,5-dihydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C12H8O5/c1-5(13)6-2-3-7-10(12(6)17)8(14)4-9(15)11(7)16/h2-4,14,17H,1H3 |
InChI Key |
KAMAVUCZIBDMFH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=C(C=C1)C(=O)C(=O)C=C2O)O |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=C1)C(=O)C(=O)C=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



